Cyclooctanone oxime
Overview
Description
Cyclooctanone oxime is a chemical compound with the formula C8H15NO . It appears as a white to almost white crystalline powder .
Synthesis Analysis
Cyclooctanone oxime can be synthesized under ambient conditions using air as a nitrogen source . This process involves an integrated strategy including plasma-assisted air-to-NOx and co-electrolysis of NOx and cyclohexanone . Another method involves an unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate .
Molecular Structure Analysis
The molecular weight of Cyclooctanone oxime is 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 .
Chemical Reactions Analysis
Cyclooctanone oxime can undergo various chemical reactions. For instance, it can be synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . The reaction between an NH2OH intermediate and cyclohexanone forms cyclohexanone oxime .
Physical And Chemical Properties Analysis
Cyclooctanone oxime is a clear, colorless to slightly yellow liquid with a strong, minty odor . It is less dense than water and slightly soluble in water, but its solubility improves in organic solvents such as alcohol and ether .
Scientific Research Applications
Synthesis of Isoxazoles and Oxazines : Cyclooctanone oxime can be used in the synthesis of isoxazole and oxazine derivatives. The cyclization of oxime dianions with diethyl oxalate leads to the formation of isoxazoles and oxazines, highlighting its utility in the synthesis of heterocyclic compounds (Dang, Albrecht, & Langer, 2006).
Study of Conformational Isomerism : Research on alicyclic oximes, including cyclooctanone oxime, demonstrates the formation of conformational isomers. This is important for understanding the structural and chemical properties of these compounds (Bawa & Swairi, 2019).
Formation of Propellanes : Cyclooctanone oxime plays a role in the synthesis of heterocyclic propellanes. These structures have potential applications in various areas of organic chemistry (Malamidou-Xenikaki & Nicolaides, 1986).
Beckmann Rearrangement : It is used in Beckmann rearrangements to produce lactams. This process is crucial in pharmaceutical and polymer industries, especially in the synthesis of caprolactam, a precursor for nylon-6 (Yamamoto et al., 2015).
Synthesis of Isoxazole Derivatives : Cyclooctanone oxime is used in the synthesis of isoxazole derivatives through displacement reactions, which have potential applications in medicinal chemistry (OhnoMasaji & NaruseNorio, 1966).
Drug Development for Organophosphorus Poisoning : It is also relevant in the development of drugs for treating organophosphorus poisoning. The study of oximes, including cyclooctanone oxime, is crucial for understanding and improving treatments for such poisonings (Elsinghorst, Worek, Thiermann, & Wille, 2013).
Antimicrobial Evaluation : Cyclooctanone oxime derivatives have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Ali et al., 2012).
Catalytic Oxidation Studies : It is also used in catalytic oxidation studies. The oxidation of cyclooctane to cyclooctanone demonstrates its potential application in industrial chemical processes (Müller et al., 2016).
Efficient Production of Oximes : Cyclooctanone oxime is produced efficiently in catalytic processes. This is significant for industrial applications, particularly in the production of nylon-6 (Lewis et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclooctylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUHSVFNHULJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NO)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148039 | |
Record name | Cyclooctanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctanone oxime | |
CAS RN |
1074-51-7 | |
Record name | Cyclooctanone, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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